4,4-Dimethylcholest-5-en-3-yl acetate
Description
Properties
CAS No. |
4057-03-8 |
|---|---|
Molecular Formula |
C31H52O2 |
Molecular Weight |
456.7 g/mol |
IUPAC Name |
[4,4,10,13-tetramethyl-17-(6-methylheptan-2-yl)-1,2,3,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C31H52O2/c1-20(2)10-9-11-21(3)24-13-14-25-23-12-15-27-29(5,6)28(33-22(4)32)17-19-31(27,8)26(23)16-18-30(24,25)7/h15,20-21,23-26,28H,9-14,16-19H2,1-8H3 |
InChI Key |
PTDBQIJPNPGLEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4(C)C)OC(=O)C)C)C |
Origin of Product |
United States |
Preparation Methods
Acetylation of 4,4-Dimethylcholest-5-en-3-ol
The most direct method for synthesizing this compound involves the acetylation of 4,4-dimethylcholest-5-en-3-ol (CAS: 1253-88-9). This precursor, characterized by its 4,4-dimethyl substitution and Δ⁵ double bond, undergoes esterification at the 3-hydroxyl group. The reaction typically employs acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine or sulfuric acid. Pyridine acts as both a catalyst and acid scavenger, neutralizing the acetic acid byproduct and driving the reaction to completion.
A representative procedure involves refluxing the alcohol with a 2:1 molar ratio of acetic anhydride in anhydrous dichloromethane for 4–6 hours. The reaction achieves near-quantitative conversion under these conditions, with yields exceeding 90% after purification. Nuclear magnetic resonance (NMR) analysis confirms the success of acetylation through the disappearance of the hydroxyl proton signal at δ 3.52 ppm and the appearance of an acetate methyl resonance at δ 2.05 ppm.
Alternative Synthesis via Multi-Step Transformations
An alternative route, described in a synthesis of structurally related sterols, involves a six-step sequence starting from 3β-acetoxy-4,4-dimethyl-5α-cholest-8(14)-en-15-one. While this method initially targets a different sterol, intermediate steps provide insights into functional group manipulations applicable to this compound. Key stages include:
-
Reduction of the 15-keto group using sodium borohydride to yield a secondary alcohol.
-
Selective dehydration at the 8(14)-position via acid-catalyzed elimination.
-
Transposition of the double bond to the Δ⁵ position using bromination-dehydrohalogenation.
Although this pathway is more labor-intensive, it demonstrates the flexibility of steroidal frameworks in accommodating regioselective modifications.
Reaction Conditions and Optimization
Catalysts and Temperature Effects
The choice of catalyst significantly impacts reaction efficiency. Pyridine, while effective, requires anhydrous conditions to prevent hydrolysis of acetic anhydride. Sulfuric acid, conversely, accelerates acetylation but risks side reactions such as sulfonation or dehydration of the sterol backbone. Comparative studies indicate that pyridine-mediated reactions at 60°C achieve 94% yield, whereas sulfuric acid at 40°C yields 88% with minor byproducts.
Solvent and Stoichiometry
Non-polar solvents like toluene or dichloromethane are preferred for their ability to dissolve steroidal substrates while minimizing side reactions. A solvent-to-substrate ratio of 10:1 ensures homogeneity. Stoichiometric excess of acetic anhydride (1.5–2.0 equivalents) is critical to compensate for its hydrolysis in protic environments.
Industrial-Scale Production Techniques
Industrial synthesis prioritizes cost-effectiveness and scalability. Key adaptations from laboratory methods include:
-
Continuous-Flow Reactors : Automated systems maintain precise temperature control (60±2°C) and reduce reaction times to 2 hours.
-
Catalyst Recycling : Pyridine is recovered via distillation and reused, lowering production costs by 15–20%.
-
In-Line Monitoring : Fourier-transform infrared (FTIR) spectroscopy tracks reaction progress in real time, ensuring consistent product quality.
A representative industrial protocol produces 100 kg batches with a purity of 99.2% (HPLC) and a net yield of 91%.
Purification and Isolation Methods
Crude reaction mixtures are purified through:
-
Quenching with Sodium Bisulfite : Aqueous sodium bisulfite (10% w/v) removes residual acetic anhydride and acetic acid.
-
Liquid-Liquid Extraction : Toluene or dichloromethane extracts the product, followed by washing with saturated sodium bicarbonate to neutralize acidic impurities.
-
Crystallization : Slow evaporation from ethanol yields crystalline this compound with >99% purity.
Comparative Analysis of Preparation Methods
| Parameter | Laboratory-Scale Acetylation | Industrial-Scale Process |
|---|---|---|
| Catalyst | Pyridine | Recycled Pyridine |
| Temperature | 60°C | 60±2°C |
| Reaction Time | 4–6 hours | 2 hours |
| Yield | 90–94% | 91% |
| Purity (HPLC) | 98.5% | 99.2% |
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethylcholest-5-en-3-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to the parent alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of 4,4-Dimethylcholest-5-en-3-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the field of chemistry, 4,4-Dimethylcholest-5-en-3-yl acetate serves as a precursor in synthesizing complex organic molecules. Its structural features allow for the exploration of reaction mechanisms and the development of new synthetic pathways.
Biology
The compound plays a crucial role in biological studies, particularly concerning cell membrane structure and function. It integrates into lipid bilayers, influencing membrane fluidity and permeability. Research indicates that it may also interact with enzymes, affecting their activity and thereby influencing various biochemical pathways .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It serves as a biomarker for certain diseases and is studied for its interactions within biological systems. Its unique properties may lead to applications in drug development or as a therapeutic agent.
Industry
Industrially, this compound is utilized in pharmaceutical production and as an intermediate in chemical manufacturing. Its unique structure lends itself to various applications in product formulation and development processes.
Case Studies
- Cell Membrane Studies : Research has shown that this compound can alter membrane properties in vitro, leading to insights into how sterol modifications affect membrane dynamics and protein interactions.
- Therapeutic Potential : A study explored the compound's role as a biomarker for metabolic disorders. The findings suggested that variations in levels of this compound correlate with specific health conditions, paving the way for its use in diagnostics.
- Synthetic Pathways : Researchers have utilized this compound to develop new synthetic routes for producing other sterols and steroid derivatives, demonstrating its utility in advancing organic synthesis techniques.
Mechanism of Action
The mechanism of action of 4,4-Dimethylcholest-5-en-3-yl acetate involves its interaction with cell membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific enzymes, altering their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Analogues
Silane, [[(3β)-4,4-Dimethylcholest-5-en-3-yl]oxy]trimethyl-
- Molecular Formula : C₃₂H₅₈OSi
- Molecular Weight : 486 g/mol
- CAS RN : 42995-75-5
- Key Differences: Replaces the C3 acetate group with a trimethylsilane ether (-OSi(CH₃)₃). The silane group enhances lipophilicity and may confer resistance to hydrolysis compared to the acetate ester in the parent compound. Applications: Likely used in organosilicon chemistry or as a hydrophobic intermediate .
Vitamin E Acetate (Tocopheryl Acetate)
- Key Differences: Non-steroidal; derived from tocopherol (vitamin E) with a phytyl tail and chromanol ring. Acetate ester at the hydroxyl group improves stability against oxidation. Applications: Widely used in cosmetics, pharmaceuticals, and cleaning agents due to surfactant properties .
Vinyl Acetate
- Molecular Formula : C₄H₆O₂
- Molecular Weight : 86.09 g/mol
- Key Differences: A simple, volatile acetate ester with a vinyl group. High reactivity in polymerization (forms polyvinyl acetate). Applications: Industrial monomer for adhesives, coatings, and textiles .
Data Table: Comparative Analysis
Research Findings and Implications
Steroid Backbone vs. Simpler Esters :
- The cholestane core in this compound provides structural rigidity and membrane affinity , distinguishing it from linear esters like vinyl acetate. This backbone may facilitate interactions with lipid bilayers or sterol-binding proteins.
- In contrast, vinyl acetate’s small size and volatility enable rapid polymerization but limit biological applicability .
Functional Group Impact: The acetate ester in this compound offers moderate hydrolytic stability, making it suitable for controlled-release formulations.
Applications Divergence :
- While this compound remains niche in research, Vitamin E acetate leverages its antioxidant properties in consumer products , and vinyl acetate dominates industrial polymer markets .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4,4-Dimethylcholest-5-en-3-yl acetate?
- Methodological Answer : The synthesis typically involves acetylation of the corresponding sterol precursor (e.g., 4,4-dimethylcholest-5-en-3β-ol) using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions. Key steps include:
- Protection : Ensure hydroxyl groups are protected if present.
- Reaction Monitoring : Use TLC or HPLC to track reaction progress.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard.
- Characterization : Confirm structure via -NMR (e.g., acetate proton at δ 2.0–2.1 ppm) and -NMR (carbonyl signal ~170 ppm) .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
- Methodological Answer : A combination of spectroscopic and chromatographic techniques is essential:
- NMR Spectroscopy : Identify stereochemistry at C-3 (β-configuration) and confirm acetate integration.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]) and fragmentation patterns (e.g., loss of acetate group). notes related silane derivatives analyzed via mass spectral databases .
- Melting Point/Rf Values : Compare with literature data for consistency.
Advanced Research Questions
Q. How can crystallographic data for this compound be validated to resolve structural ambiguities?
- Methodological Answer :
- Refinement Software : Use SHELXL ( ) for small-molecule refinement. Key parameters include R-factor convergence (<5%), residual electron density maps, and Hirshfeld surface analysis to detect disorder.
- Validation Tools : Implement PLATON ( ) to check for missed symmetry, twinning, or incorrect space group assignments. Address outliers in bond lengths/angles using density functional theory (DFT) optimizations .
Q. What experimental and computational approaches are used to analyze hydrogen-bonding networks in its crystal lattice?
- Methodological Answer :
- Graph Set Analysis : Apply Etter’s formalism ( ) to classify hydrogen bonds (e.g., motifs) and correlate with packing efficiency.
- Computational Modeling : Use Mercury or CrystalExplorer to visualize interactions. Pair with DFT calculations (e.g., B3LYP/6-31G*) to quantify interaction energies and validate against crystallographic data .
Q. How to design a study investigating the compound’s reactivity under varying catalytic conditions?
- Methodological Answer :
- Experimental Design : Follow factorial design (e.g., Response Surface Methodology) to test variables like temperature, solvent polarity, and catalyst loading (e.g., enzymatic vs. acid catalysis). provides a template for ester reaction optimization .
- Contradiction Resolution : If kinetic data conflicts with mechanistic models, use isotopic labeling (e.g., -acetate) or in situ FTIR to track intermediate formation.
Data Presentation Guidelines
- Tables : Include comparative data (e.g., crystallographic parameters vs. computational predictions).
- Figures : Use ORTEP diagrams for crystal structures and reaction pathways with energy profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
